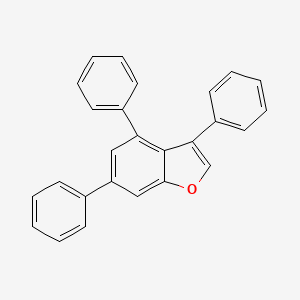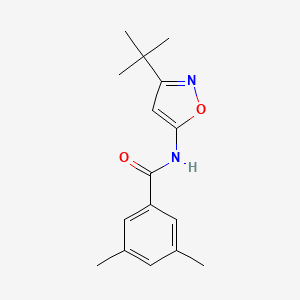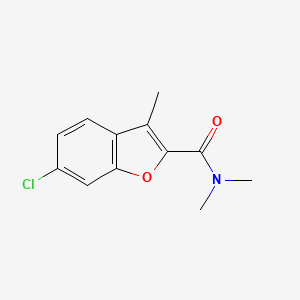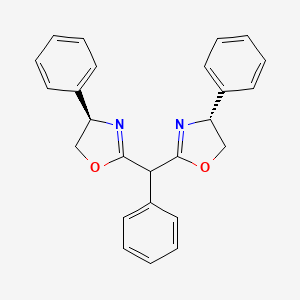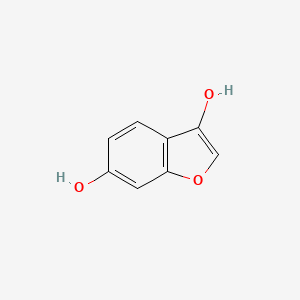![molecular formula C19H16ClNO2 B12883229 2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde CAS No. 648897-06-7](/img/structure/B12883229.png)
2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C19H16ClNO2, is characterized by the presence of a quinoline ring substituted with a chloro group, an isopropoxy group, and a benzaldehyde moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Another approach involves the use of aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted reactions and solvent-free conditions can be particularly advantageous in industrial settings due to their green chemistry principles and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzoic acid.
Reduction: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzyl alcohol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The quinoline scaffold allows it to participate in various biochemical processes, including inhibition of enzymes and interaction with DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline scaffold.
Quinoline-8-carbaldehyde: Another quinoline derivative with an aldehyde group.
Uniqueness
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropoxy groups, along with the benzaldehyde moiety, makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
648897-06-7 |
|---|---|
Fórmula molecular |
C19H16ClNO2 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
2-(5-chloro-8-propan-2-yloxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-19-16(14-7-4-3-6-13(14)11-22)10-17(20)15-8-5-9-21-18(15)19/h3-12H,1-2H3 |
Clave InChI |
FQCMMFJVYMARNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C=O)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


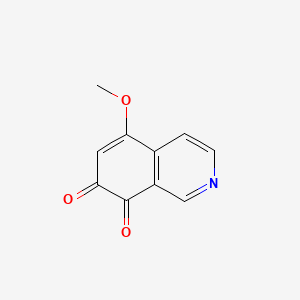
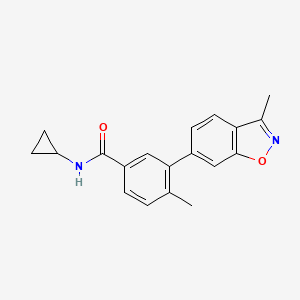
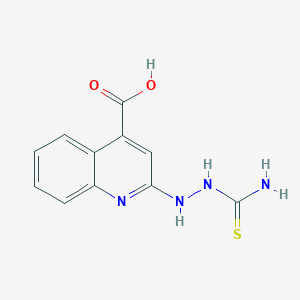
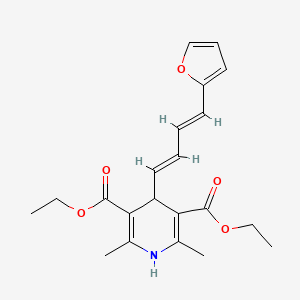

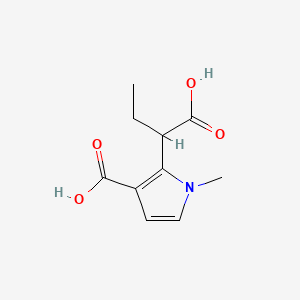
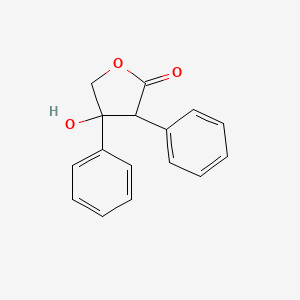
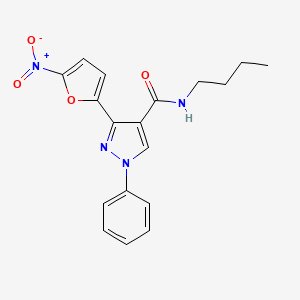
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
